2-Chloro-4-methyl-6-nitroaniline

Description

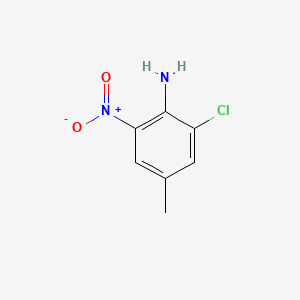

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXUJYWOKLTNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203109 | |

| Record name | 2-Chloro-6-nitro-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-33-8 | |

| Record name | 2-Chloro-4-methyl-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-nitro-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5465-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-nitro-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-nitro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-methyl-6-nitroaniline CAS number 5465-33-8 properties

An In-depth Technical Guide to 2-Chloro-4-methyl-6-nitroaniline (CAS No. 5465-33-8)

Executive Summary

This document provides a comprehensive technical overview of this compound, CAS Number 5465-33-8. As a substituted nitroaniline, this compound is a significant chemical intermediate with a molecular structure primed for diverse synthetic transformations. Its utility is primarily rooted in the strategic placement of its functional groups—amino, chloro, methyl, and nitro—which allows for selective reactions such as nitro group reduction, diazotization of the amine, and potential nucleophilic substitution. This guide details its physicochemical properties, offers an interpretive analysis of its expected spectroscopic characteristics, outlines a plausible synthetic pathway, discusses its chemical reactivity, and provides essential safety and handling protocols. The information is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile building block for applications in dye manufacturing, pharmaceuticals, and fine chemical synthesis.

Section 1: Compound Identification and Molecular Structure

This compound is an aromatic organic compound whose value lies in its multifunctional nature. The benzene ring is substituted with an electron-donating amino group (-NH₂) and a weakly electron-donating methyl group (-CH₃), contrasted with the strongly electron-withdrawing nitro group (-NO₂) and the inductively withdrawing chloro group (-Cl). This electronic arrangement dictates the compound's reactivity, making it a valuable precursor in multi-step organic synthesis.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 5465-33-8[1][2][3][4][5] |

| Molecular Formula | C₇H₇ClN₂O₂[2][3][4] |

| Molecular Weight | 186.60 g/mol [2][4][6] |

| IUPAC Name | This compound |

| Synonyms | 6-Chloro-4-nitro-p-toluidine[6] |

| SMILES | CC1=CC(=CC(=C1N)Cl)[O-][7] |

| InChIKey | HVPVUAIKGOKEEE-UHFFFAOYSA-N[7] |

Caption: Molecular structure of this compound.

Section 2: Physicochemical and Spectroscopic Properties

The physical state and solubility are critical for designing reaction conditions, while spectroscopic data provides the fingerprint for identity and purity confirmation.

Physicochemical Data

The properties listed below have been reported for CAS No. 5465-33-8. This data is essential for process safety calculations and for selecting appropriate solvents and reaction temperatures.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 63-65 °C | [1] |

| Boiling Point | 307.6 °C at 760 mmHg | [1][8] |

| Density | 1.415 g/cm³ | [1][8] |

| Flash Point | 139.8 °C | [1][8] |

| Refractive Index | 1.627 |[8] |

Solubility Profile

While specific solubility data for this compound is not extensively published, its solubility can be inferred from its structure and by analogy to similar compounds like 2-chloro-4-nitroaniline.[9] The presence of the polar amino and nitro groups suggests some solubility in polar organic solvents, while the chlorinated benzene ring provides nonpolar character.

-

Expected High Solubility: Ethers (e.g., diethyl ether, THF), ethanol, acetic acid, acetone, ethyl acetate.[9]

-

Expected Low Solubility: Water, alkanes (e.g., hexane). The molecule can act as both a hydrogen bond donor (amine) and acceptor (amine, nitro), but the overall nonpolar surface area from the aromatic ring and substituents limits aqueous solubility.[9]

Experimental Insight: When determining solubility for reaction scale-up, it is crucial to test a range of solvents. Dichloromethane (DCM) and ethyl acetate are excellent starting points for extraction, while a solvent system like hexane/ethyl acetate is typically effective for purification by column chromatography.

Spectroscopic Analysis (An Interpretive Guide)

Direct, published spectra for this specific isomer are scarce. However, a robust interpretation of its expected spectral features can be derived from its structure and data from analogous compounds.[10][11]

-

¹H NMR Spectroscopy:

-

Aromatic Protons (2H): Two signals are expected in the aromatic region (~6.5-8.0 ppm). The proton at C5 (meta to -NH₂ and -NO₂) and the proton at C3 (ortho to -NO₂, meta to -Cl) will appear as doublets due to coupling with each other. The strong electron-withdrawing effect of the nitro group will deshield these protons, shifting them downfield.

-

Amine Protons (2H): A broad singlet is expected for the -NH₂ protons. Its chemical shift can vary significantly depending on solvent and concentration but typically appears between 3.5 and 5.5 ppm.

-

Methyl Protons (3H): A sharp singlet for the -CH₃ group is expected in the aliphatic region, likely around 2.1-2.4 ppm.

-

-

¹³C NMR Spectroscopy:

-

Seven distinct carbon signals are expected.

-

The carbon attached to the nitro group (C2) and the carbon attached to the amino group (C1) will be the most downfield and upfield, respectively, due to strong deshielding and shielding effects.

-

The methyl carbon will appear as a characteristic upfield signal (~18-22 ppm).

-

-

FT-IR Spectroscopy:

-

N-H Stretching: A pair of medium-intensity peaks around 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

-

N-O Stretching (Nitro Group): Two strong, characteristic absorption bands are expected: one for asymmetric stretching (~1500-1550 cm⁻¹) and one for symmetric stretching (~1330-1370 cm⁻¹).

-

C=C Stretching: Aromatic ring stretching will produce several peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: A peak in the fingerprint region, typically around 700-850 cm⁻¹, can be attributed to the C-Cl bond.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) should appear at m/z 186.

-

A crucial diagnostic feature will be the M+2 isotope peak at m/z 188, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a molecule containing a single chlorine atom.

-

Section 3: Synthesis and Purification

Proposed Synthetic Pathway: Acetyl Protection and Nitration

The direct nitration of an aniline derivative is often problematic as the strongly acidic conditions can protonate the amino group, making it a meta-director and leading to undesired isomers. Furthermore, the amino group is susceptible to oxidation. The standard and most effective strategy is to first protect the amine, typically as an acetamide, which moderates its directing effect and protects it from oxidation.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Protection of the Amino Group

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methylaniline (1.0 eq) in pyridine or glacial acetic acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into cold water to precipitate the acetamide product.

-

Filter the solid, wash with water, and dry to yield N-(2-chloro-4-methylphenyl)acetamide.

Step 2: Aromatic Nitration

-

To a clean, dry flask, add concentrated sulfuric acid and cool to 0 °C.

-

Add the N-(2-chloro-4-methylphenyl)acetamide from Step 1 in small portions, ensuring the temperature does not exceed 5 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the acetamide solution, maintaining the temperature strictly between 0 and 5 °C. The acetamido group is an ortho-, para-director; since the para position is blocked by the methyl group and one ortho position is blocked by chlorine, nitration is directed to the remaining ortho position (C6).

-

Stir at 0-5 °C for 1-2 hours post-addition, monitoring by TLC.

-

Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.

Step 3: Deprotection (Hydrolysis)

-

Suspend the crude N-(2-chloro-4-methyl-6-nitrophenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then neutralize carefully with a base (e.g., aq. NaOH or NaHCO₃) until the solution is slightly alkaline.

-

The product, this compound, will precipitate.

-

Filter the solid, wash with water, and dry.

Purification and Characterization Workflow

For high-purity material, the crude product should be purified, typically by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient. Purity should be confirmed by HPLC, and the final structure validated by ¹H NMR, ¹³C NMR, and MS analysis as described in Section 2.3.

Section 4: Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Caption: Key reaction pathways for this compound.

Core Reactivity

-

Reduction of the Nitro Group: This is one of the most common and useful transformations. The nitro group can be selectively reduced to an amine using various reagents, such as iron powder in acidic medium or catalytic hydrogenation (H₂ over Pd/C).[13] This yields a substituted phenylenediamine, a critical precursor for heterocyclic compounds and polymers.

-

Reactions of the Amino Group: The primary amine can be converted into a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures.[14] This diazonium intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a wide range of substituents (e.g., -CN, -Br, -OH) or in azo coupling reactions to form azo dyes.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is positioned ortho to a strongly electron-withdrawing nitro group, which activates it toward nucleophilic attack. Under appropriate conditions (strong nucleophile, heat), the chlorine can be displaced by nucleophiles like alkoxides or amines.

Applications in Synthesis

-

Dye and Pigment Industry: As a substituted aniline, it is a classic building block for azo dyes.[13][15] The amino group can be diazotized and coupled with an electron-rich aromatic compound (like a phenol or another aniline) to create molecules with extended conjugation, which are intensely colored.

-

Pharmaceutical and Agrochemical Development: This compound serves as a valuable scaffold. The ability to selectively modify each functional group allows for the systematic construction of complex molecules. For instance, related nitroanilines are precursors in the synthesis of tyrosine kinase inhibitors and other bioactive compounds with potential therapeutic applications.[13][14][16] The related compound 2-chloro-4-nitroaniline is a known metabolite of the molluscicide niclosamide, highlighting its relevance in biological systems.[9][17]

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this chemical. The following information is aggregated from safety data sheets for this compound and its close structural analogs.

Hazard Identification

Table 3: GHS Hazard Statements

| Hazard Code | Description | Source |

|---|---|---|

| H302 | Harmful if swallowed | [7] |

| H315 | Causes skin irritation | [7] |

| H319 | Causes serious eye irritation | [7] |

| - | Toxic to aquatic life with long lasting effects |[18] |

Exposure Control and Personal Protection

-

Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of dust.[18][19]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[18]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[18][19]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved particulate respirator.[18]

Handling and Storage Protocols

-

Handling: Avoid contact with skin, eyes, and clothing.[18] Avoid formation of dust.[19] Keep away from sources of ignition and incompatible materials.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] For long-term stability, storage at 2-8°C in a dark place under an inert atmosphere is recommended.[3]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[18]

First Aid and Spill Management

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor. Do not induce vomiting.[19]

-

If on Skin: Immediately remove contaminated clothing. Wash skin with plenty of soap and water.[19]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Spill Management: Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[19] Prevent entry into drains and waterways.

Conclusion

This compound (CAS 5465-33-8) is a chemical intermediate of significant value due to its tailored molecular architecture. Its physicochemical properties make it amenable to standard laboratory procedures, while its distinct functional groups offer a playbook of selective chemical transformations. From the foundational reduction of its nitro group to the versatile diazotization of its amine, this compound provides chemists with multiple avenues for molecular elaboration. Its role as a precursor in the synthesis of dyes and complex pharmaceutical scaffolds underscores its importance. A thorough understanding of its properties, reactivity, and safety protocols, as detailed in this guide, is essential for leveraging its full synthetic potential in research and development.

References

-

Benchchem. 2-Chloro-6-methyl-4-nitroaniline | 69951-02-6.

-

iChemical. This compound, CAS No. 5465-33-8.

-

YONGYICHEM. This compound 5465-33-8.

-

Appchem. This compound | 5465-33-8.

-

Guidechem. How to Synthesize 2-Chloro-6-methylaniline? - FAQ.

-

PubChem. 2-Chloro-6-methyl-4-nitroaniline.

-

BLD Pharm. 5465-33-8|this compound.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-4-nitroaniline.

-

Aaron Chemicals. Safety Data Sheet - this compound.

-

PubChem. 2-Chloro-4-nitroaniline.

-

Shaoxing Keqiao District Zhaosheng Chemical Co., Ltd. The Role of 2-Chloro-6-nitroaniline in Modern Chemical Synthesis.

-

CymitQuimica. This compound 95%.

-

Central Drug House (P) Ltd. 2-Chloro-4-Nitroaniline CAS No 121-87-9 MATERIAL SAFETY DATA SHEET.

-

Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.

-

Chem-Impex. 2-Chloro-4-nitroaniline.

-

ChemicalBook. 2-chloro-6-methyl aniline: uses and synthesis.

-

The Royal Society of Chemistry. Electronic Supplementary Information.

-

ChemicalBook. 2-Chloro-4-nitroaniline(121-87-9) 1H NMR spectrum.

-

ChemScene. 2-Chloro-6-methyl-4-nitroaniline | 69951-02-6.

-

National Institutes of Health. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.

-

Wikipedia. 4-Nitroaniline.

Sources

- 1. This compound, CAS No. 5465-33-8 - iChemical [ichemical.com]

- 2. appchemical.com [appchemical.com]

- 3. 5465-33-8|this compound|BLD Pharm [bldpharm.com]

- 4. aaronchem.com [aaronchem.com]

- 5. This compound 95% | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Chloro-6-methyl-4-nitroaniline | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. molbase.com [molbase.com]

- 9. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 2-Chloro-4-nitroaniline(121-87-9) 1H NMR [m.chemicalbook.com]

- 12. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 13. 2-Chloro-6-methyl-4-nitroaniline | 69951-02-6 | Benchchem [benchchem.com]

- 14. Page loading... [wap.guidechem.com]

- 15. nbinno.com [nbinno.com]

- 16. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 17. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methyl-6-nitroaniline

Introduction: Unveiling a Key Synthetic Building Block

2-Chloro-4-methyl-6-nitroaniline is an aromatic organic compound that serves as a crucial intermediate in the synthesis of a wide range of commercially significant molecules. Its unique structural arrangement, featuring a chloro, a methyl, and a nitro group on an aniline backbone, imparts a specific reactivity profile that is highly valued in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of its core physicochemical properties, offering both validated data and the experimental context necessary for its effective application in research and development.

The strategic placement of electron-donating (methyl, amino) and electron-withdrawing (chloro, nitro) groups creates a molecule with distinct electronic and steric characteristics. This makes it a versatile precursor, particularly in the synthesis of azo dyes and as a foundational scaffold for developing active pharmaceutical ingredients (APIs), including potential tyrosine kinase inhibitors.[1][2] Understanding its fundamental properties is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, ensuring analytical purity, and predicting the behavior of its downstream derivatives.

This document moves beyond simple data tabulation to explain the causality behind the observed properties and to provide robust, self-validating experimental protocols for their determination.

Chemical Identity and Molecular Structure

A precise understanding of a molecule begins with its unambiguous identification and structure.

-

IUPAC Name: this compound

-

CAS Number: 5465-33-8

-

Molecular Formula: C₇H₇ClN₂O₂

-

Molecular Weight: 186.60 g/mol [1]

The molecule's architecture is central to its chemical behavior. The aniline amine group provides a site for diazotization and other reactions, while the nitro group can be readily reduced. The chlorine atom offers a potential site for nucleophilic substitution, and the methyl group influences the electronic density of the aromatic ring.

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. These values are critical for designing experiments, developing analytical methods, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 5465-33-8 | iChemical[3] |

| Molecular Formula | C₇H₇ClN₂O₂ | PubChem[4] |

| Molecular Weight | 186.60 g/mol | BenchChem[1] |

| Melting Point | 63-65 °C | iChemical[3] |

| Boiling Point | 307.6 °C at 760 mmHg | iChemical[3] |

| Density | 1.415 g/cm³ | iChemical[3] |

| Flash Point | 139.8 °C | iChemical[3] |

| Appearance | Yellow crystalline powder | General observation for nitroanilines[5] |

| Solubility | Soluble in organic solvents like ethanol, acetone. | BenchChem[1] |

Experimental Determination of Properties: Protocols and Rationale

This section details the methodologies for determining key physicochemical parameters. The protocols are designed to be self-validating, incorporating steps that ensure data accuracy and reproducibility.

Melting Point Determination

The melting point is a fundamental indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) suggests high purity, whereas a broad range often indicates the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound using a mortar and pestle. The fine texture ensures uniform heat distribution.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end. Invert the tube and tap gently on a hard surface to ensure the sample is densely packed at the bottom. A densely packed sample prevents air pockets that can lead to inaccurate readings.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting range. Observe the sample and note the temperature at which it begins to melt and the temperature at which it becomes completely liquid.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat the sample again, but this time, approach the previously determined approximate melting point at a slow rate (1-2 °C per minute). This slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁-T₂. For this compound, this should be in the 63-65 °C range.[3]

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopy provides a fingerprint of the molecule, confirming its structure and identifying its functional groups.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational frequencies of bonds within the molecule. The presence of specific functional groups corresponds to characteristic absorption peaks.

-

N-H Stretch (Aniline): Expected around 3300-3500 cm⁻¹. The presence of two peaks in this region would be characteristic of a primary amine (-NH₂).

-

C-H Stretch (Aromatic & Methyl): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

-

N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The electron-rich environment of the aniline derivative will influence the exact position.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹, corresponds to the carbon-chlorine bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum. This step is crucial for data integrity.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for obtaining a strong, high-quality signal.

-

Scan Sample: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum to identify the key functional group frequencies as described above.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen framework of a molecule. While actual spectra are not available from the initial search, a predicted analysis based on the structure is as follows:

-

¹H NMR:

-

-NH₂ Protons: A broad singlet, whose chemical shift is solvent-dependent, typically in the 4-6 ppm range.

-

Aromatic Protons: Two singlets (or narrow doublets with very small coupling) are expected in the aromatic region (7-8 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

-CH₃ Protons: A sharp singlet integrating to three protons, likely in the 2.0-2.5 ppm range.

-

-

¹³C NMR:

-

Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. The carbon bearing the amino group will be shifted upfield, while those bearing the nitro and chloro groups will be shifted downfield.

-

One signal for the methyl carbon, expected in the aliphatic region (~15-25 ppm).

-

Synthesis Pathway and Chemical Reactivity

While numerous synthetic routes exist for substituted anilines, a common and logical approach involves the manipulation of functional groups on a commercially available precursor. A representative synthesis involves diazotization followed by reduction.[6][7]

Caption: A general one-pot reaction pathway for aniline synthesis.

Key Reactivity Insights:

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents like iron powder in acidic medium, catalytic hydrogenation (H₂/Pd-C), or stannous chloride.[1] This transformation is fundamental for creating diamine derivatives used in polymer and pharmaceutical synthesis.

-

Reactions of the Amino Group: The primary amine is nucleophilic and can undergo acylation, alkylation, and diazotization reactions. Diazotization converts the amino group into a diazonium salt, an exceptionally versatile intermediate that can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

-

Aromatic Ring Substitution: The existing substituents strongly direct any further electrophilic aromatic substitution, although the deactivated nature of the ring makes such reactions challenging.

Relevance in Drug Development and Research

Substituted nitroanilines are common scaffolds in medicinal chemistry.[8][9] The presence of multiple, reactive functional groups allows for the systematic modification and elaboration of the core structure to develop libraries of compounds for biological screening.

-

Precursor for Heterocycles: The molecule can be used to synthesize complex heterocyclic systems, which are prevalent in modern pharmaceuticals. For example, the reduction of the nitro group followed by cyclization reactions can lead to the formation of benzimidazoles or quinoxalines.

-

Tyrosine Kinase Inhibitors: As a starting material, it can be incorporated into the synthesis of targeted therapies like tyrosine kinase inhibitors, which are a cornerstone of modern oncology treatment.[1][2] The aniline core often serves as a key pharmacophoric element that interacts with the ATP-binding site of the kinase.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The GHS classifications for related nitroanilines provide a strong basis for a conservative safety approach.[4][10]

GHS Hazard Statements (Based on related compounds):

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Handling and Storage Protocols:

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[10][11]

-

Engineering Controls: Use appropriate exhaust ventilation at places where dust is formed to minimize exposure.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[10]

References

-

iChemical. This compound, CAS No. 5465-33-8. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 2-Chloro-6-methyl-4-nitroaniline. [Link]

-

SpectraBase. 2-Chloro-6-methyl-4-nitroaniline - Optional[ATR-IR] - Spectrum. [Link]

-

PubChem. 2-Chloro-4-nitroaniline. [Link]

-

ResearchGate. Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. [Link]

- Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.

-

Ningbo Innopharmchem Co.,Ltd. The Role of 2-Chloro-6-nitroaniline in Modern Chemical Synthesis. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

Sources

- 1. 2-Chloro-6-methyl-4-nitroaniline | 69951-02-6 | Benchchem [benchchem.com]

- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 3. This compound, CAS No. 5465-33-8 - iChemical [ichemical.com]

- 4. 2-Chloro-6-methyl-4-nitroaniline | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to 2-Chloro-4-methyl-6-nitroaniline: Structure, Properties, and Synthetic Utility

Introduction

In the landscape of medicinal chemistry and material science, substituted anilines serve as foundational scaffolds for a vast array of functional molecules. Among these, 2-Chloro-4-methyl-6-nitroaniline is a compound of significant interest due to its unique electronic and structural characteristics. The strategic placement of electron-withdrawing (chloro and nitro) and electron-donating (amino and methyl) groups on the aromatic ring creates a molecule with tailored reactivity, making it a valuable intermediate in organic synthesis.[1] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and its utility as a precursor in complex synthetic pathways, particularly those relevant to drug development and dye manufacturing.[1][2]

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and structure is paramount for its effective application in research and development.

IUPAC Nomenclature and Key Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-Chloro-6-methyl-4-nitroaniline .[1][3][4] The naming convention prioritizes the aniline (benzenamine) base, with substituents numbered to give the lowest possible locants.

| Identifier | Value | Source |

| IUPAC Name | 2-Chloro-6-methyl-4-nitroaniline | [1][3] |

| CAS Number | 69951-02-6 | [1][4] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |

| Molecular Weight | 186.60 g/mol | [1] |

| InChIKey | HVPVUAIKGOKEEE-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | CC1=CC(=CC(=C1N)Cl)[O-] | [3] |

| Synonyms | 2-chloro-4-nitro-6-methylaniline, 6-chloro-4-nitro-ortho-toluidine | [1] |

Structural Analysis

The molecular architecture of this compound consists of a benzene ring with four substituents. The primary functional group is the amino (-NH₂) moiety, which defines the compound as an aniline. The positions of the other groups are critical to its reactivity:

-

Amino Group (-NH₂ at C1): An activating, ortho-, para-directing group.

-

Chloro Group (-Cl at C2): A deactivating, ortho-, para-directing group due to competing inductive withdrawal and resonance donation effects.

-

Nitro Group (-NO₂ at C4): A strongly deactivating, meta-directing group.

-

Methyl Group (-CH₃ at C6): A weakly activating, ortho-, para-directing group.

The interplay of these groups results in a complex electronic environment. The strong electron-withdrawing nature of the nitro and chloro groups significantly reduces the basicity of the amino group. This moderated reactivity is often desirable in multi-step syntheses, preventing unwanted side reactions.

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound are essential for its purification, characterization, and safe handling.

Physicochemical Data

| Property | Value | Notes |

| Melting Point | 170-175 °C | [5] |

| Boiling Point | 344.6±37.0 °C | (Predicted)[5] |

| pKa | -1.21±0.20 | (Predicted, for the conjugate acid)[5] |

| LogP | 2.1 | (Computed)[3] |

| Appearance | Yellow to dark yellow crystalline powder | [5] |

| Storage | 2–8°C, protected from light | [1] |

Spectroscopic Profile

Spectroscopic analysis provides empirical validation of the molecular structure.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-Cl stretching in the fingerprint region. The availability of FTIR spectra confirms these characteristic features.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the two aromatic protons, the amino protons, and the methyl protons, with chemical shifts influenced by the surrounding substituents. ¹³C NMR would reveal seven unique carbon signals corresponding to the molecular structure.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Synthetic Strategy and Key Transformations

The utility of this compound lies in its role as a versatile synthetic intermediate. Its synthesis and subsequent reactions are governed by the principles of electrophilic aromatic substitution and functional group interconversion.

Plausible Synthetic Workflow

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to ensure correct regiochemistry. A logical retrosynthetic approach would involve the sequential introduction of the substituents onto a simpler aromatic precursor. The diagram below outlines a plausible high-level synthetic pathway.

Caption: Step-by-step workflow for the reduction of the nitro group.

Step-by-Step Methodology:

-

Reaction Setup (Self-Validation: Visual Confirmation): To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and iron powder (3.0-4.0 eq). [6]Add a solvent mixture of ethanol and water (e.g., 5:1 v/v). The iron powder should be in excess to ensure complete reduction.

-

Initiation (Self-Validation: Exotherm): Begin stirring the suspension and slowly add concentrated hydrochloric acid (0.2-0.3 eq) dropwise. The acid activates the iron surface. The reaction is often initiated by gentle heating, and a noticeable exotherm indicates the reaction has started.

-

Reaction Drive (Self-Validation: TLC Monitoring): Heat the reaction mixture to reflux (approx. 70-80°C) for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC), staining with an appropriate agent (e.g., potassium permanganate). The reaction is complete upon the disappearance of the starting material spot.

-

Quenching and Filtration: Once complete, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Extraction and Purification: Combine the filtrate and washes. Remove the organic solvent under reduced pressure. The resulting crude product can be purified by extraction into an organic solvent like ethyl acetate, followed by washing, drying over anhydrous sodium sulfate, and concentration. Final purification is typically achieved by column chromatography or recrystallization to yield the pure diamine product.

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). [3]* Handling Precautions: Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid material in a well-ventilated fume hood to avoid inhalation of dust. Store the compound in a cool, dry, and dark place, away from incompatible materials. [1]

Conclusion

This compound is more than a simple chemical; it is a precisely engineered building block. Its molecular structure offers a balance of reactivity and stability, making it an invaluable intermediate for chemists in the pharmaceutical, dye, and fine chemical industries. A thorough understanding of its properties, synthetic access, and key chemical transformations, particularly the reduction of its nitro group, empowers researchers to leverage this molecule for the creation of novel and high-value compounds.

References

-

PubChem. (n.d.). 2-Chloro-6-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-CHLORO-6-METHYL-4-NITROANILINE. Retrieved from [Link]

-

RSC Publishing. (n.d.). Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.

-

LookChem. (n.d.). The Role of 2-Chloro-6-nitroaniline in Modern Chemical Synthesis. Retrieved from [Link]

Sources

- 1. 2-Chloro-6-methyl-4-nitroaniline | 69951-02-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-6-methyl-4-nitroaniline | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-6-METHYL-4-NITROANILINE | CAS 69951-02-6 [matrix-fine-chemicals.com]

- 5. 2-CHLORO-6-METHYL-4-NITROANILINE CAS#: 69951-02-6 [amp.chemicalbook.com]

- 6. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

A Spectroscopic and Structural Elucidation Guide to 2-Chloro-6-methyl-4-nitroaniline

Introduction

In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and dyes, the unambiguous structural confirmation of intermediates is a cornerstone of procedural validity and final product integrity. 2-Chloro-6-methyl-4-nitroaniline (CAS No: 69951-02-6), a substituted nitroaniline, serves as a critical building block in various synthetic pathways.[1] Its molecular architecture, featuring a complex interplay of electron-donating (amino, methyl) and electron-withdrawing (nitro, chloro) groups on an aromatic ring, gives rise to a unique electronic and chemical profile. This guide provides an in-depth technical analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the definitive characterization of this molecule. As a self-validating system, the data from each technique will be cross-correlated to provide a holistic and irrefutable structural assignment, reflecting the rigorous standards of modern chemical research.

Chapter 1: Molecular Structure and Properties

The first step in any analytical endeavor is to understand the target molecule's fundamental structure. 2-Chloro-6-methyl-4-nitroaniline is a tetrasubstituted benzene derivative. The relative positions of the substituents dictate the molecule's symmetry and, consequently, its spectral characteristics.

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methyl-6-nitroaniline in Common Laboratory Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-chloro-4-methyl-6-nitroaniline, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of determining its solubility in a range of common laboratory solvents. Given the limited availability of published quantitative solubility data for this specific compound, this guide focuses on empowering the user with a robust experimental framework for in-house determination.

Introduction to this compound: A Physicochemical Profile

This compound, with the molecular formula C₇H₇ClN₂O₂, is an aromatic amine derivative. Its structure, featuring a chloro, a methyl, and a nitro group on the aniline ring, dictates its physicochemical properties and, consequently, its solubility.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 186.60 g/mol | |

| CAS Number | 69951-02-6 | |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Polarity | Moderately polar | Inferred from functional groups |

The presence of a nitro group and a chlorine atom, both electron-withdrawing, alongside an electron-donating amino group and a methyl group, creates a molecule with a significant dipole moment. This inherent polarity is a critical determinant of its solubility in various solvents. The principle of "like dissolves like" serves as a fundamental predictor of solubility behavior, suggesting that this compound will exhibit higher solubility in polar solvents compared to nonpolar ones.

The Imperative for Experimental Solubility Determination

A thorough search of scientific literature reveals a paucity of specific quantitative solubility data for this compound in common laboratory solvents. This knowledge gap necessitates a reliable experimental approach to accurately determine these values. Understanding the solubility of a compound is paramount in various stages of research and development, including:

-

Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants to a suitable concentration is crucial for reaction kinetics and yield.

-

Purification Processes: Techniques like crystallization and chromatography are heavily reliant on the differential solubility of the target compound and impurities in various solvent systems.

-

Formulation Development: In pharmaceutical sciences, solubility is a key factor influencing a drug's bioavailability and the choice of delivery vehicle.

A Validated Protocol for a Self-Validating System: The Equilibrium Solubility Method

The following protocol describes the equilibrium solubility method, a robust and widely accepted technique for determining the solubility of a solid compound in a liquid solvent. This method relies on creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the diagram below.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

Materials:

-

This compound (ensure purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Pipette a known volume (e.g., 5.0 mL) of each selected solvent into the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from being carried over into the analytical sample.

-

-

Quantification:

-

Accurately dilute a known aliquot of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC. Spectrophotometric methods are often suitable for aromatic nitro compounds due to their strong UV absorbance.

-

A calibration curve must be prepared using standard solutions of known concentrations of this compound in the same solvent system.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Data Analysis and Interpretation: Understanding the Results

The quantitative data obtained from the experimental protocol should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Experimental Solubility (g/L) |

| Water | Protic | 10.2 | Low | To be determined |

| Methanol | Protic | 5.1 | High | To be determined |

| Ethanol | Protic | 4.3 | High | To be determined |

| Acetone | Polar Aprotic | 5.1 | High | To be determined |

| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate | To be determined |

| Dichloromethane | Halogenated | 3.1 | Moderate | To be determined |

| Toluene | Aromatic | 2.4 | Low | To be determined |

| Hexane | Nonpolar | 0.1 | Very Low | To be determined |

The "Predicted Solubility" is based on the "like dissolves like" principle. The presence of the polar amino and nitro groups suggests good solubility in polar solvents. The aromatic ring and the methyl group contribute some nonpolar character, which may allow for some solubility in less polar solvents.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is governed by a complex interplay of intermolecular forces between the solute and the solvent molecules.

Caption: Intermolecular interactions influencing the solubility of this compound.

-

Hydrogen Bonding: The amino group (-NH₂) can act as both a hydrogen bond donor and acceptor, while the nitro group (-NO₂) can act as a hydrogen bond acceptor. This allows for strong interactions with polar protic solvents like alcohols and water, leading to higher solubility.

-

Dipole-Dipole Interactions: The polar nature of the C-Cl, C-N, and N-O bonds contributes to the molecule's overall dipole moment. These dipoles can interact favorably with the dipoles of polar aprotic solvents like acetone and ethyl acetate.

-

Van der Waals Forces: The nonpolar aromatic ring and methyl group can interact with nonpolar solvents like hexane and toluene through weaker van der Waals forces. However, these interactions are generally not strong enough to overcome the solute-solute interactions in the crystal lattice, resulting in low solubility.

Safety Considerations

This compound should be handled with appropriate safety precautions. While specific toxicology data for this compound is limited, related nitroaniline compounds are known to be harmful if swallowed, in contact with skin, or if inhaled. It is essential to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in common laboratory solvents. By following the detailed protocol and considering the underlying physicochemical principles, researchers can generate reliable solubility data that is crucial for a wide range of applications in chemical synthesis and pharmaceutical development. The emphasis on a self-validating experimental approach empowers scientists to overcome the current lack of published data and make informed decisions in their work.

References

- A

An In-depth Technical Guide to the Melting and Boiling Points of 2-Chloro-4-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of pharmaceutical development and synthetic chemistry, the precise characterization of a compound's physical properties is a cornerstone of scientific rigor. Among these, the melting and boiling points serve as critical indicators of purity, identity, and thermal stability. This guide provides a comprehensive technical overview of the melting and boiling points of 2-Chloro-4-methyl-6-nitroaniline, a substituted aniline derivative. We will delve into the challenges of isomeric differentiation, present available data, and detail the authoritative experimental protocols for their determination. The causality behind experimental choices and the principles of self-validating systems are emphasized to ensure the highest degree of scientific integrity.

Compound Identification and the Challenge of Isomerism

A significant challenge in sourcing data for chloro-methyl-nitroaniline derivatives is the existence of multiple positional isomers. The precise placement of the chloro, methyl, and nitro groups on the aniline ring dramatically influences the molecule's physical and chemical properties. The topic of this guide, this compound, is often confused with its isomer, 2-Chloro-6-methyl-4-nitroaniline. It is imperative to distinguish between these two compounds, as their physicochemical data are not interchangeable.

| Property | This compound | 2-Chloro-6-methyl-4-nitroaniline |

| Structure | ||

| IUPAC Name | This compound | 2-Chloro-6-methyl-4-nitroaniline |

| CAS Number | 5465-33-8[1][2][3][4] | 69951-02-6[5][6][7][8] |

| Molecular Formula | C₇H₇ClN₂O₂[1][4] | C₇H₇ClN₂O₂[7][8] |

| Molecular Weight | 186.60 g/mol [1][4] | 186.60 g/mol [5][7] |

Note: There is a greater abundance of experimental data available for the 2-Chloro-6-methyl-4-nitroaniline isomer (CAS 69951-02-6).

Physicochemical Properties: Melting and Boiling Points

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow range. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. These values are dictated by the strength of intermolecular forces.

| Physical Constant | This compound (CAS 5465-33-8) | 2-Chloro-6-methyl-4-nitroaniline (CAS 69951-02-6) |

| Melting Point | 63-65 °C[1] | 170-176 °C[5], 174-176 °C |

| Boiling Point | 307.6 °C at 760 mmHg[1] | 344.6 °C at 760 mmHg (Predicted)[9] |

The significant difference in the melting points of these isomers, despite having identical molecular formulas and weights, underscores the impact of molecular structure on physical properties. The higher melting point of the 2-chloro-6-methyl-4-nitroaniline isomer may be attributed to more efficient crystal packing due to its molecular symmetry, leading to stronger intermolecular forces that require more energy to overcome.[7]

Experimental Determination of Melting Point

The capillary method is the standard and most common technique for accurate melting point determination.[10] It relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which it melts.[10]

Causality in Experimental Design

The accuracy of this method is contingent on a slow, controlled heating rate (1-2°C per minute) near the melting point.[11] Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to a reading that lags behind the actual sample temperature and results in an erroneously wide and high melting point range. Using a finely powdered and thoroughly dried sample ensures uniform heat transfer and prevents depression of the melting point by residual solvent.[11]

Protocol for Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals on a watch glass.[11]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into a dense column of 2-3 mm in height.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.[11]

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[11] Insert a new sample and begin heating. Once the temperature is about 15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[11]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (complete melting). This range is the melting point.

-

Validation: For a self-validating system, the apparatus should be calibrated using certified reference standards with known melting points.

Workflow Diagram

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The melting and boiling points are fundamental physical constants that provide invaluable insights into the identity and purity of chemical compounds. For this compound and its isomers, these properties are significantly influenced by the substitution pattern on the aniline ring. Adherence to rigorous, well-understood experimental protocols, such as the capillary method for melting points and the micro method for boiling points, is essential for generating reliable and reproducible data. By understanding the causality behind these procedures, researchers and drug development professionals can ensure the scientific integrity of their work and make informed decisions in their synthetic and analytical endeavors.

References

-

Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Wilson School District. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

This compound, CAS No. 5465-33-8. (n.d.). iChemical. Retrieved from [Link]

-

AB132516 | CAS 69951-02-6. (n.d.). abcr Gute Chemie. Retrieved from [Link]

-

Micro-Method for Boiling Point Determination. (n.d.). Scribd. Retrieved from [Link]

-

Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

-

How to Determine Boiling Points on the Microscale. (2013, July 22). Chemtips. Retrieved from [Link]

-

2-Chloro-6-methyl-4-nitroaniline | C7H7ClN2O2 | CID 2733460. (n.d.). PubChem. Retrieved from [Link]

-

2-Chloro-6-methyl-4-nitroaniline 69951-02-6 Purity 98%. (n.d.). Dayang Chem (Hangzhou) Co.,Ltd. Retrieved from [Link]

-

|5465-33-8|C7H7ClN2O2|MFCD08059084|. (n.d.). Chem-Space.com. Retrieved from [Link]

-

2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492. (n.d.). PubChem. Retrieved from [Link]

-

Cas 16582-38-0,1-chloro-3-methyl-5-nitro-benzene. (n.d.). lookchem.com. Retrieved from [Link]

-

2-chloro-4-nitroaniline - 121-87-9. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. (n.d.). ResearchGate. Retrieved from [Link]

-

CAS 5465-33-8. (n.d.). ChemBK. Retrieved from [Link]

-

CAS NO. 69951-02-6 | 2-CHLORO-6-METHYL-4-NITROANILINE. (n.d.). Arctom. Retrieved from [Link]

-

Safety Data Sheet - this compound. (n.d.). Aaron Chemicals. Retrieved from [Link]

-

Chemical Properties of 2-Methyl-6-nitroaniline (CAS 570-24-1). (n.d.). Cheméo. Retrieved from [Link]

Sources

- 1. This compound, CAS No. 5465-33-8 - iChemical [ichemical.com]

- 2. This compound 95% | CymitQuimica [cymitquimica.com]

- 3. 5465-33-8|this compound|BLD Pharm [bldpharm.com]

- 4. aaronchem.com [aaronchem.com]

- 5. 69951-02-6 Cas No. | 2-Chloro-6-methyl-4-nitroaniline | Apollo [store.apolloscientific.co.uk]

- 6. chemwill.lookchem.com [chemwill.lookchem.com]

- 7. 2-Chloro-6-methyl-4-nitroaniline | 69951-02-6 | Benchchem [benchchem.com]

- 8. 2-Chloro-6-methyl-4-nitroaniline | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. westlab.com [westlab.com]

- 11. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-4-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methyl-6-nitroaniline, with the Chemical Abstracts Service (CAS) number 5465-33-8, is a substituted nitroaniline that has garnered interest within the scientific community. Its structural isomer, 2-chloro-6-methyl-4-nitroaniline (CAS 69951-02-6), is often referenced interchangeably in chemical literature. This guide will delve into the known and potential biological activities of this compound, providing a comprehensive resource for researchers exploring its applications in drug discovery and development. While direct and extensive biological studies on this compound are limited, this guide will synthesize available information on its chemical properties, its role as a synthetic precursor, and the biological activities of structurally related compounds to illuminate its potential.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5465-33-8 | iChemical[1] |

| Molecular Formula | C₇H₇ClN₂O₂ | PubChem[2] |

| Molecular Weight | 186.6 g/mol | PubChem[2] |

| Melting Point | 63-65 °C | iChemical[1] |

| Boiling Point | 307.6 °C at 760 mmHg | iChemical[1] |

| Density | 1.415 g/cm³ | iChemical[1] |

Part 1: Synthetic Utility in Bioactive Molecule Development

A primary established role of this compound is as a key intermediate in the synthesis of more complex molecules with demonstrated biological activity. Its chemical structure, featuring a reactive amine group and a nitro group that can be readily transformed, makes it a versatile building block in organic synthesis.

Notably, this compound has been utilized in the preparation of indole carboxamide derivatives that function as P2X7 receptor antagonists[3][4]. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and neuropathic pain, making its antagonists promising therapeutic agents for a range of neurological and inflammatory disorders.

The synthesis of these antagonists often involves the reaction of 2-chloro-6-methyl-4-nitroaniline with a suitable coupling partner, followed by further chemical modifications[3][4]. The presence of the chloro, methyl, and nitro groups on the aniline ring influences the electronic and steric properties of the resulting molecules, which in turn can modulate their binding affinity and efficacy at the P2X7 receptor.

Part 2: Potential Biological Activities and Mechanisms of Action

While direct experimental data on the biological activities of this compound is scarce, the known activities of structurally similar nitroaniline and halogenated aniline derivatives provide a strong basis for postulating its potential pharmacological profile.

Potential Antimicrobial and Antifungal Activity

Nitroaromatic compounds, including nitroanilines, have a well-documented history of antimicrobial and antifungal properties. The biological activity of these compounds is often linked to the enzymatic reduction of the nitro group within microbial cells. This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, which can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of essential biomolecules like proteins and DNA[5].

Furthermore, studies on halogenated anilines have demonstrated their potential as antimicrobial agents. The presence of halogen atoms can enhance the antimicrobial efficacy of a compound, potentially by increasing its lipophilicity and ability to penetrate microbial cell membranes[6]. A recent study highlighted the broad-spectrum antimicrobial and antibiofilm activities of halogenated anilines against uropathogenic Escherichia coli and other ESKAPE pathogens, suggesting that inhibition of adenylate cyclase activity may be a primary mode of action[4][7].

Given that this compound possesses both a nitro group and a halogen substituent, it is plausible that it may exhibit antimicrobial and antifungal properties.

Caption: Hypothesized antimicrobial mechanism of this compound.

Potential Anticancer Activity

Several lines of evidence suggest that this compound could serve as a scaffold for the development of anticancer agents. The broader class of nitroaniline derivatives has been explored for its cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the generation of reactive oxygen species (ROS) following the reduction of the nitro group, leading to oxidative stress and apoptosis in cancer cells.

Furthermore, the aniline scaffold itself is a common feature in many approved and investigational anticancer drugs. The substitution pattern on the aniline ring plays a crucial role in determining the cytotoxic potency. Generally, the presence of electron-withdrawing groups, such as a nitro group, tends to increase the cytotoxic effects of anilines[8].

While no specific IC50 values for this compound against cancer cell lines are currently available in the public domain, its structural features warrant investigation into its potential as an anticancer agent.

Caption: Postulated signaling pathway for anticancer activity.

Part 3: Experimental Protocols for Biological Evaluation

To rigorously assess the potential biological activities of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for researchers.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism.

Experimental Workflow

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Methodology

-

Prepare Compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare Microbial Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Part 4: Toxicology and Safety Considerations

The toxicological profile of this compound has not been extensively studied. However, data from structurally related compounds, such as 2-chloro-4-nitroaniline and 4-chloro-2-nitroaniline, indicate potential for cellular toxicity. Studies on isolated rat hepatocytes have shown that these compounds can cause a significant loss of cell viability, hepatocellular and microsomal damage, and depletion of intracellular glutathione (GSH)[8]. The depletion of GSH suggests that oxidative stress may be a key mechanism of toxicity.

Therefore, it is crucial to handle this compound with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a chemical compound with established utility as a synthetic intermediate for bioactive molecules, particularly in the development of P2X7 receptor antagonists. While direct evidence of its biological activities is limited, the extensive literature on related nitroaniline and halogenated aniline derivatives strongly suggests its potential as an antimicrobial, antifungal, and anticancer agent. The proposed mechanisms of action, primarily involving the reduction of the nitro group and subsequent generation of reactive intermediates, provide a solid foundation for further investigation.

This technical guide provides a comprehensive overview of the current understanding of this compound and outlines detailed experimental protocols for researchers to systematically evaluate its potential biological activities. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound, which may lead to the development of novel therapeutic agents.

References

- Gelin, M., et al. (2014). Indole carboxamide derivatives as p2x7 receptor antagonists. WO2014097140A1.

- Gelin, M., et al. (2017). Indole carboxamide derivatives as P2X7 receptor antagonists. US9556117B2.

- Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (2025). Journal of Molecular Structure, 1315, 138543.

- Cottalasso, D., et al. (1991). [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes]. Medicina del Lavoro, 82(3), 253–260.

- Sathiyamoorthi, E., et al. (2025). Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Applied and Environmental Microbiology, e01550-24.

- Gershon, H., et al. (1971). Antifungal Activity of Substituted Nitrobenzenes and Anilines. Applied Microbiology, 22(3), 438–440.

-

PubChem. (n.d.). 2-Chloro-6-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- a new molecule with activity against strains of Aspergillus flavus Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. (2020). Anais da Academia Brasileira de Ciências, 92(1).

- Hards, K., et al. (2023). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Frontiers in Fungal Biology, 4, 1115598.

- Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applic

- Faleye, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1145–1185.

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). International Journal of Molecular Sciences, 25(10), 5540.